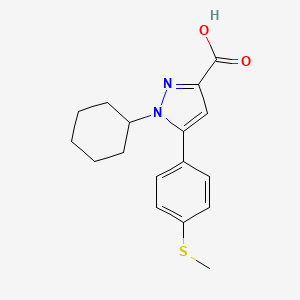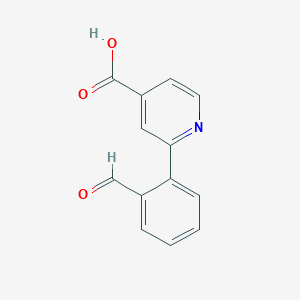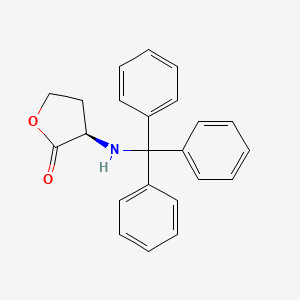![molecular formula C12H12N2O B1504822 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-08-8](/img/structure/B1504822.png)
1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone
Descripción general
Descripción
“1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone” is a chemical compound with the molecular formula C9H10O . It is also known as Ethanone, 1-(3-methylphenyl)-, m-Methylacetophenone, 3-Methylacetophenone, and 3’-Methylacetophenone .
Synthesis Analysis
A study has reported the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . The process involved the use of ATA-025 as the best enzyme and dimethylsulfoxide (10% V/V) as the best co-solvent for the bioconversion .
Molecular Structure Analysis
The molecular weight of “this compound” is 134.1751 . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 200.24 . The IUPAC name is this compound and the InChI code is 1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3 .
Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds derived from pyrazole derivatives, including structures related to 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone, have been synthesized and evaluated for their antiviral activities. For instance, the synthesis and reactions of certain pyrazole derivatives have demonstrated potential antiviral properties, including activity against HSV1 and HAV-MBB, highlighting their significance in antiviral drug development (Attaby et al., 2006).
Antimicrobial Activity
Novel pyrazole derivatives synthesized from the cyclization of substituted aryl ethanone and hydrazine hydrate have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects on Candida albicans and Aspergillus niger. This research supports the potential of these compounds in treating fatal infections (Akula et al., 2019).
Anti-inflammatory Activity
A series of chalcone-based diarylpyrazoles containing a phenylsulphone or carbonitrile moiety was synthesized and evaluated for anti-inflammatory activity. Some derivatives showed significant activity, indicating their potential as anti-inflammatory agents. Molecular docking studies have also been performed to rationalize the biological results, providing insights into their mechanism of action (Nassar et al., 2011).
Fungicidal Activity
Research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties revealed moderate inhibitory activity against Gibberella zeae, suggesting potential applications in fungicidal agents. This underlines the diversity in the chemical applications of pyrazole derivatives (Liu et al., 2012).
Structural Characterization and Analysis
Structural characterization and analysis of pyrazoline compounds, including those similar to this compound, have been conducted to understand their chemical properties better. These studies include X-ray diffraction and Hirshfeld surface analysis, providing detailed insights into the molecular structure and potential intermolecular interactions (Delgado et al., 2020).
Propiedades
IUPAC Name |
1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZNNXCFVFLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650788 | |
| Record name | 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015846-08-8 | |
| Record name | 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1504744.png)
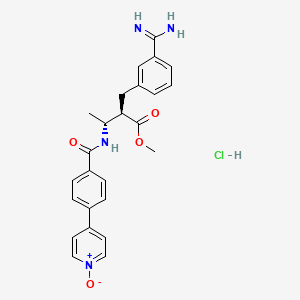

![3,4,5-Trimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1504749.png)
![8-Methyl-8-aza-bicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1504758.png)


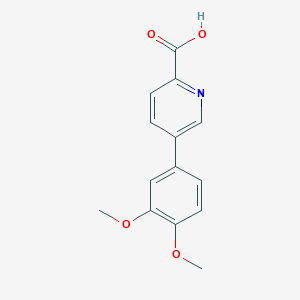
![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)
![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)

